2',3'-Epoxypropylglucopyranoside
Description
2',3'-Epoxypropylglucopyranoside is a glucopyranoside derivative characterized by an epoxy group (-O-) bridging the C2' and C3' positions of the propyl chain attached to the glucose moiety. This structural feature confers unique reactivity and stability, making it valuable in synthetic chemistry and biochemical studies. Epoxy groups are known for their propensity to undergo ring-opening reactions, enabling functionalization for applications in drug delivery, polymer chemistry, and glycobiology .
Properties
CAS No. |
33275-57-9 |
|---|---|
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(oxiran-2-ylmethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H16O7/c10-1-5-6(11)7(12)8(13)9(16-5)15-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9-/m1/s1 |
InChI Key |
NXJZWOCFSMYDAS-MPKFMROPSA-N |
SMILES |
C1C(O1)COC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1C(O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1C(O1)COC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
2',3'-epoxypropyl-alpha-D-glucopyranoside 2',3'-epoxypropyl-beta-D-glucopyranoside 2',3'-epoxypropylglucopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2',3'-Epoxypropylglucopyranoside with structurally related glucopyranosides based on substituents, synthesis, physical properties, and applications. Data are derived from analogs in the provided evidence.
Structural and Functional Analysis
- Epoxy vs. Benzoyl/Azido Groups: Epoxypropylglucopyranoside’s epoxy group offers distinct reactivity compared to benzoyl (electron-withdrawing) or azido (click-reactive) substituents. For instance, benzoyl groups in compound 12 stabilize intermediates during synthesis but require harsh deprotection (e.g., NaOMe/MeOH) , whereas epoxy groups enable milder functionalization via nucleophilic ring-opening .
- Hydrophilicity : Deprotected analogs like compound 3 exhibit lower melting points (69–71°C vs. 136–138°C for benzoylated 12 ), highlighting the impact of hydroxyl groups on crystallinity and solubility .
- Sulfo vs. Epoxy : The sulfo group in 1E2 drastically enhances water solubility, making it suitable for enzymatic assays, while epoxy derivatives may prioritize covalent bonding in polymers or prodrugs .
Research Findings and Challenges
- Stability: Epoxypropylglucopyranoside’s reactivity necessitates careful storage (e.g., anhydrous conditions) to prevent premature hydrolysis .
- Synthetic Limitations : High-molecular-weight benzoylated derivatives (e.g., 12 ) face challenges in scalability due to multi-step purification .
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